molecular formula C16H23ClN2O3S B2888948 2-Chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide CAS No. 2411295-08-2

2-Chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide

Cat. No. B2888948
CAS RN: 2411295-08-2
M. Wt: 358.88
InChI Key: XELIBIDJHVMYKQ-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide” is a derivative of piperidine . Piperidine is an organic compound and an important building block in the synthesis of many pharmaceuticals . The presence of the piperidine ring, the sulfonyl group, and the amide group suggest that this compound might have interesting biological activities.


Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide detailed information about the molecular structure and the types of bonds present in the compound.

properties

IUPAC Name

2-chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-3-23(21,22)15-7-5-4-6-14(15)19-10-8-13(9-11-19)18-16(20)12(2)17/h4-7,12-13H,3,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELIBIDJHVMYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide

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